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Compound Name: Sulfo-Cy3.5 amine

Cat. No.: B12363985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent dyes Cy3.5 and Cy5, focusing on

their brightness and photostability. The selection of an appropriate fluorophore is a critical

decision in the design of fluorescence-based assays, microscopy, and in vivo imaging

experiments. Understanding the photophysical properties of these dyes is paramount for

obtaining high-quality, reproducible data.

Introduction to Cy3.5 and Cy5
Cy3.5 and Cy5 are members of the cyanine dye family, widely used as fluorescent labels for

biomolecules such as proteins and nucleic acids. They are characterized by their high

extinction coefficients and sensitivity to their local environment. Cy3.5 emits in the orange-red

region of the spectrum, while Cy5 emits in the far-red region, which is often advantageous for

reducing background fluorescence in biological samples.

Brightness Comparison
The brightness of a fluorophore is determined by its molar extinction coefficient and its

fluorescence quantum yield. The molar extinction coefficient is a measure of how strongly the

dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of

converting absorbed photons into emitted fluorescent photons.
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Property Cy3.5 Cy5

Excitation Maximum (nm) ~581[1] ~649[2]

Emission Maximum (nm) ~596[1] ~666[2]

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
~150,000[3] ~250,000

Fluorescence Quantum Yield

(Φ)
~0.15 ~0.20 - 0.27

Calculated Brightness (Ext.

Coeff. x QY)
~22,500 ~50,000 - 67,500

Note: The brightness is a product of the molar extinction coefficient and the quantum yield. The

values presented are approximate and can vary depending on the solvent, conjugation to

biomolecules, and other environmental factors.

Photostability Comparison
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure

to excitation light. Higher photostability is crucial for experiments requiring long or repeated

illumination, such as time-lapse imaging and single-molecule studies.

Direct quantitative comparisons of the photostability of Cy3.5 and Cy5 are not readily available

in published literature. However, it is widely reported that Cy5 is more susceptible to

photobleaching than Cy3. Since Cy3.5 shares structural similarities and spectral properties with

Cy3, it is generally considered to have better photostability than Cy5. The photostability of

cyanine dyes is highly dependent on their environment, including the presence of oxygen,

reducing agents, and the molecule to which they are conjugated.

Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum

yield of a test sample relative to a standard with a known quantum yield.
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Workflow for Measuring Relative Fluorescence Quantum Yield

Sample Preparation

Measurement

Data Analysis

Prepare Standard Solution

Measure Absorbance (UV-Vis)

Prepare Test Sample Solution

Measure Fluorescence Emission

Integrate Emission Spectra

Plot Integrated Intensity vs. Absorbance

Calculate Quantum Yield

Click to download full resolution via product page

Caption: Workflow for measuring relative fluorescence quantum yield.
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Select a Standard: Choose a reference fluorophore with a known, stable quantum yield that

absorbs and emits in a similar spectral range to the test sample.

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test

sample in the same spectroscopic grade solvent. The absorbance of these solutions at the

excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectra for

each solution and note the absorbance at the excitation wavelength.

Measure Fluorescence: In a spectrofluorometer, record the fluorescence emission spectrum

for each solution using the same excitation wavelength and instrument settings for both the

standard and the sample.

Data Analysis:

Integrate the area under the emission spectrum for each solution.

Plot the integrated fluorescence intensity versus the absorbance at the excitation

wavelength for both the standard and the test sample.

The quantum yield of the test sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

ΦST is the quantum yield of the standard.

GradX and GradST are the gradients of the linear plots for the test sample and

standard, respectively.

ηX and ηST are the refractive indices of the sample and standard solutions. If the same

solvent is used, this term is 1.

Measurement of Photostability
This protocol outlines a method for comparing the photostability of fluorophores by measuring

their photobleaching rate under continuous illumination.
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Workflow for Measuring Photostability

Sample Preparation

Time-Lapse Imaging

Data Analysis

Prepare Immobilized Fluorophore Sample

Set Up Fluorescence Microscope

Acquire Time-Lapse Image Series

Measure Mean Fluorescence Intensity

Plot Normalized Intensity vs. Time

Determine Photobleaching Half-Life
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Caption: Workflow for measuring photostability.
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Sample Preparation: Prepare samples by immobilizing the fluorophore-conjugated

biomolecules on a microscope slide. This ensures that the fluorescence decay is due to

photobleaching and not diffusion out of the focal plane.

Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser or

LED) and appropriate filter sets for the fluorophores being tested. Set the illumination

intensity to a constant and relevant level.

Time-Lapse Imaging: Acquire a series of images of the same field of view at regular time

intervals under continuous illumination. The total acquisition time should be sufficient to

observe a significant decrease in fluorescence.

Data Analysis:

For each image in the time series, measure the mean fluorescence intensity of the region

of interest containing the fluorophores.

Correct for background fluorescence by subtracting the mean intensity of a region without

fluorophores.

Normalize the fluorescence intensity at each time point to the initial intensity.

Plot the normalized intensity as a function of time.

The photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to

decrease to 50% of its initial value, can be determined from this plot. This value provides a

quantitative measure of photostability.

Conclusion
Both Cy3.5 and Cy5 are valuable tools in fluorescence-based research. Cy5 offers the

advantage of emission in the far-red spectrum, which can reduce background

autofluorescence. In terms of brightness, Cy5 is generally superior to Cy3.5 due to its higher

molar extinction coefficient. However, for applications requiring high photostability and

prolonged or intense illumination, Cy3.5 is likely the more robust choice, mirroring the known

higher photostability of Cy3 compared to Cy5. The choice between these two dyes should be
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guided by the specific requirements of the experiment, including the instrumentation available,

the need to minimize autofluorescence, and the demands on photostability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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